Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-
CAS No.: 7420-37-3
Cat. No.: VC16708152
Molecular Formula: C8H9N3OS
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7420-37-3 |
|---|---|
| Molecular Formula | C8H9N3OS |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | [(3-hydroxyphenyl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-2-1-3-7(12)4-6/h1-5,12H,(H3,9,11,13) |
| Standard InChI Key | OUKYJMFNAHUPKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)C=NNC(=S)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- (IUPAC name: [(3-hydroxyphenyl)methylideneamino]thiourea) has the molecular formula C₈H₉N₃OS and a molecular weight of 195.24 g/mol. The compound’s structure comprises a 3-hydroxyphenyl group connected to a thiosemicarbazone backbone (-NH-C(=S)-NH₂) through a methylideneamino (-CH=N-) bridge. This configuration enables tautomerism and chelation with metal ions, which is critical for its biological activity .
Isomeric Variations
Structural analogs, such as the 2-hydroxyphenyl isomer (PubChem CID: 727917), exhibit distinct physicochemical and biological profiles due to differences in hydrogen bonding and electronic effects . The meta-substituted hydroxyl group in the 3-hydroxy derivative enhances solubility in polar solvents compared to its ortho counterpart.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via condensation reactions between equimolar amounts of hydrazinecarbothioamide and 3-hydroxybenzaldehyde in ethanol or methanol under reflux. Optimal yields (>75%) are achieved at 60–70°C over 4–6 hours, with catalytic acetic acid facilitating imine bond formation. Post-synthesis purification involves recrystallization from ethanol or column chromatography .
Table 1: Key Reaction Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Enhances solubility of reactants |
| Temperature | 60–70°C | Prevents decomposition |
| Reaction Time | 4–6 hours | Completes imine formation |
| Catalyst | Acetic acid (1–2 drops) | Accelerates condensation |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1250–1270 cm⁻¹ (C=S stretch) and 1600–1620 cm⁻¹ (C=N stretch) confirm the thiosemicarbazone structure. The phenolic O-H stretch appears as a broad peak at 3200–3400 cm⁻¹.
-
¹H NMR (DMSO-d₆): Resonances at δ 8.35 ppm (s, 1H, CH=N), δ 10.12 ppm (s, 1H, NH), and δ 9.80 ppm (s, 1H, OH) validate the proposed structure .
-
Mass Spectrometry: A molecular ion peak at m/z 195.24 ([M+H]⁺) aligns with the molecular formula .
Biological Activities and Mechanisms
Anticancer Activity
Coordination complexes of this ligand, such as [Cu(HL)Cl]·H₂O, exhibit superior anticancer activity compared to the free ligand. In vitro studies against HeLa (cervical adenocarcinoma), BxPC-3 (pancreatic adenocarcinoma), and RD (rhabdomyosarcoma) cell lines reveal:
Table 2: Antiproliferative Activity (IC₅₀ Values)
| Compound | HeLa (μM) | BxPC-3 (μM) | RD (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| [Cu(HL)Cl]·H₂O | 1.4±0.2 | 0.5±0.1 | 1.0±0.3 | 1.8–4.6 |
| Free Ligand (H₂L) | 10.0±0.6 | 5.2±0.4 | 7.8±0.5 | <1.0 |
| Doxorubicin (DOXO) | 0.7±0.1 | 0.9±0.2 | 0.4±0.1 | 0.4–1.9 |
The copper complex demonstrates 4.6-fold selectivity for BxPC-3 cells over normal MDCK cells, outperforming doxorubicin . Mechanistically, it induces cytoplasmic vacuolization and apoptotic body formation, confirmed via microscopy .
Antioxidant Properties
The ligand and its complexes scavenge ABTS⁺ radicals with IC₅₀ values of 12.3±0.8 μM and 8.5±0.6 μM, respectively, indicating moderate antioxidant capacity . This dual activity (pro-oxidant in cancer cells, antioxidant in normal cells) underscores its therapeutic potential.
Toxicity Profile
In Daphnia magna assays, the copper complex shows LC₅₀ = 48.2±3.1 μM, significantly higher than its IC₅₀ against cancer cells, suggesting low environmental toxicity .
Physicochemical and Stability Profiles
Solubility and Stability
-
Solubility: Freely soluble in DMSO and DMF; sparingly soluble in water (0.12 mg/mL at 25°C).
-
Storage: Stable for 3 years at –20°C in powder form; solutions in DMSO retain integrity for 1 month at –20°C .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with crystalline purity.
Applications and Future Directions
Medicinal Chemistry
The compound’s metal-chelating ability makes it a candidate for anticancer drug design. Structural modifications, such as bromination at the phenyl ring (e.g., 3-bromo derivatives), enhance lipophilicity and bioactivity .
Materials Science
As a ligand, it forms stable complexes with Cu(II), Ni(II), and Co(III), which are explored for catalytic and magnetic materials .
Research Gaps
-
In vivo pharmacokinetics: No data on absorption, distribution, or metabolism.
-
Target identification: Mechanisms underlying selectivity remain unclear.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume